5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 261946-00-3
VCID: VC3910298
InChI: InChI=1S/C17H19N3OS/c1-17(2,3)13-8-6-12(7-9-13)15-18-19-16(22)20(15)11-14-5-4-10-21-14/h4-10H,11H2,1-3H3,(H,19,22)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 261946-00-3

Cat. No.: VC3910298

Molecular Formula: C17H19N3OS

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol - 261946-00-3

Specification

CAS No. 261946-00-3
Molecular Formula C17H19N3OS
Molecular Weight 313.4 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H19N3OS/c1-17(2,3)13-8-6-12(7-9-13)15-18-19-16(22)20(15)11-14-5-4-10-21-14/h4-10H,11H2,1-3H3,(H,19,22)
Standard InChI Key XOPAJNHNHTXVRT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the 4H-1,2,4-triazole-3-thiol class, featuring a triazole core substituted with a 4-tert-butylphenyl group, a furan-2-ylmethyl chain, and a thiol functional group. Its systematic IUPAC name is 5-[4-(tert-butyl)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, with a molecular formula of C₁₇H₁₉N₃OS and a molecular weight of 313.42 g/mol . The tert-butyl group enhances lipophilicity, while the furan ring introduces aromatic heterocyclic properties, influencing both reactivity and potential bioactivity .

Stereoelectronic Features

The planar triazole ring facilitates π-π stacking interactions, while the thiol group (-SH) at position 3 offers nucleophilic reactivity, enabling participation in hydrogen bonding and redox reactions. The furan-2-ylmethyl substituent contributes electron-rich regions due to the oxygen atom’s lone pairs, potentially affecting binding affinities in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves multi-step reactions starting from hydrazide precursors. A representative protocol adapted from methodologies in and is outlined below:

  • Formation of Potassium Dithiocarbazate:
    Furan-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to yield potassium 3-(2-furoyl)dithiocarbazate. This intermediate is critical for introducing the furan moiety .

  • Thiosemicarbazide Formation:
    The dithiocarbazate intermediate undergoes condensation with 4-tert-butylphenyl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This step establishes the tert-butylphenyl group at position 5 .

  • Cyclization to Triazole Core:
    Alkaline cyclization of the thiosemicarbazide in aqueous sodium hydroxide facilitates ring closure, producing the 4H-1,2,4-triazole-3-thiol scaffold. The furan-2-ylmethyl group is introduced via nucleophilic substitution at position 4 using furfuryl bromide .

Reaction Scheme:

Hydrazide+CS2KOHDithiocarbazateArNCSThiosemicarbazideNaOHTriazole-3-thiol\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Dithiocarbazate} \xrightarrow{\text{ArNCS}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-3-thiol}

Physicochemical Properties

Experimental and Predicted Data

The compound is a crystalline solid with a melting point above 200°C, insoluble in water but soluble in ethanol, dimethylformamide (DMF), and dichloromethane . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 5-(4-tert-Butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

PropertyValueMethod/Source
Molecular Weight313.42 g/molCalculated
Boiling Point409.4 ± 55.0°C (Predicted)Computational
Density1.21 ± 0.1 g/cm³ (Predicted)Computational
pKa8.10 ± 0.20 (Predicted)Computational
Solubility in WaterInsolubleExperimental
Solubility in Ethanol>50 mg/mLExperimental

Spectral Characterization

Infrared (IR) Spectroscopy

IR spectra (KBr) exhibit characteristic absorptions:

  • 3329 cm⁻¹: N-H stretching (amine group).

  • 2775 cm⁻¹: S-H stretching (thiol moiety).

  • 1618 cm⁻¹: C=N stretching (triazole ring).

  • 1238 cm⁻¹: C-O-C asymmetric stretching (furan ring) .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

  • δ 1.37 ppm (s, 9H): tert-Butyl group protons.

  • δ 5.95–6.38 ppm (m, 3H): Furan ring protons.

  • δ 7.45–7.78 ppm (m, 4H): Aromatic protons from tert-butylphenyl.

  • δ 13.98 ppm (s, 1H): Thiol proton (-SH) .

¹³C-NMR (100 MHz, CDCl₃):

  • δ 31.2 ppm: tert-Butyl carbons.

  • δ 111.8–145.2 ppm: Aromatic carbons (furan and phenyl).

  • δ 156.5 ppm: C=N of triazole .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 313.18 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉N₃OS .

Comparative Analysis with Analogous Compounds

Substituent Effects

Compared to 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , the tert-butyl substituent in the target compound increases hydrophobicity (LogP difference: +1.2), potentially improving blood-brain barrier penetration. Conversely, replacement of the phenyl group with furan-2-ylmethyl reduces steric hindrance, possibly enhancing binding to flexible enzyme pockets .

Table 2: Comparative Properties of Triazole-3-thiol Derivatives

CompoundLogPMelting Point (°C)Bioactivity (IC₅₀, μM)
Target Compound3.5>200N/A
5-(4-Chlorophenyl)-4-phenyl derivative2.3210–21212.4 (Antifungal)
5-Furan-2-yl-4-methoxy derivative2.8245–2468.9 (Antiviral)

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